molecular formula C7H13Br B13218120 1-(Bromomethyl)-1-propylcyclopropane

1-(Bromomethyl)-1-propylcyclopropane

Cat. No.: B13218120
M. Wt: 177.08 g/mol
InChI Key: MSWMVTGPASYFQO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-propylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-propylcyclopropane can be synthesized through several methods. One common approach involves the bromination of cyclopropylmethyl ketones or aldehydes in the presence of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) with triethylamine (Et3N) as a base . This reaction typically yields the desired product in excellent yields within a short reaction time.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-propylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclopropanation Reactions: The cyclopropane ring can participate in cyclopropanation reactions, forming more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted cyclopropane derivatives can be obtained.

    Oxidation Products: Oxidation can yield cyclopropyl ketones or carboxylic acids.

    Reduction Products: Reduction can produce cyclopropyl alcohols or hydrocarbons.

Scientific Research Applications

1-(Bromomethyl)-1-propylcyclopropane has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

    Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-propylcyclopropane involves the formation of reactive intermediates, such as cyclopropylmethyl cations or radicals, which can interact with various molecular targets. These intermediates can undergo nucleophilic substitution, addition, or rearrangement reactions, leading to the formation of new products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reactants involved.

Comparison with Similar Compounds

    1-(Chloromethyl)-1-propylcyclopropane: Similar in structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-ethylcyclopropane: Similar but with an ethyl group instead of a propyl group.

    1-(Bromomethyl)-1-methylcyclopropane: Similar but with a methyl group instead of a propyl group.

Uniqueness: 1-(Bromomethyl)-1-propylcyclopropane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromomethyl group makes it a versatile intermediate for various chemical transformations, while the propyl group influences its steric and electronic characteristics .

Properties

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

1-(bromomethyl)-1-propylcyclopropane

InChI

InChI=1S/C7H13Br/c1-2-3-7(6-8)4-5-7/h2-6H2,1H3

InChI Key

MSWMVTGPASYFQO-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC1)CBr

Origin of Product

United States

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